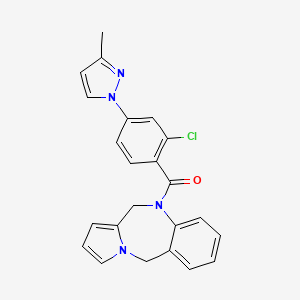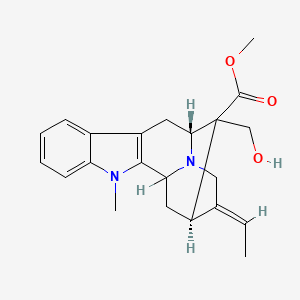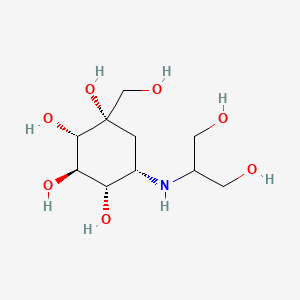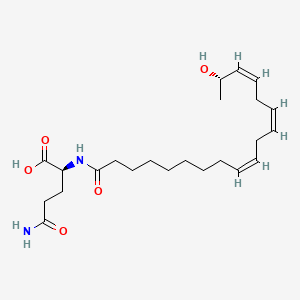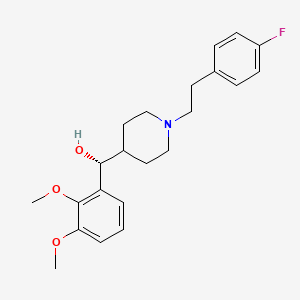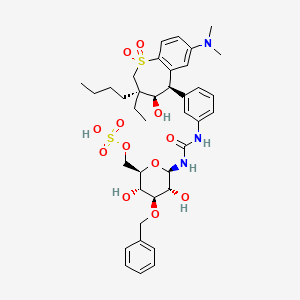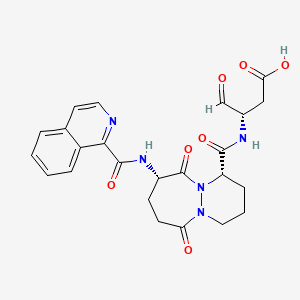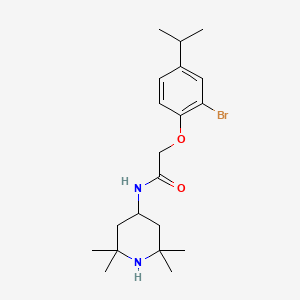
Bisindolilmalemida i
Descripción general
Descripción
La Bisindolylmaleimida I es un compuesto orgánico que forma la estructura química central de una variedad de compuestos biológicamente activos. Esta estructura central incluye un grupo maleimida central con dos grupos indol unidos . Es un inhibidor de la proteína quinasa C (PKC) altamente selectivo, permeable a las células y reversible, que es estructuralmente similar a la estaurosporina .
Aplicaciones Científicas De Investigación
La Bisindolylmaleimida I tiene una amplia gama de aplicaciones de investigación científica. Se utiliza principalmente como un inhibidor altamente selectivo de las isoenzimas de la proteína quinasa C (PKC), incluidas PKCα, βI, βII, γ, δ y ε . Esto la convierte en una herramienta valiosa para estudiar las vías mediadas por PKC en varios procesos biológicos, como la transducción de señales de hormonas, citoquinas y factores de crecimiento . Además, la Bisindolylmaleimida I se utiliza en la investigación del cáncer para inhibir la actividad de la telomerasa y en la investigación de la neurociencia para estudiar el papel de la PKC en la señalización neuronal .
Mecanismo De Acción
La Bisindolylmaleimida I actúa como un inhibidor competitivo para el sitio de unión al ATP de la proteína quinasa C (PKC). Muestra alta selectividad para las isoenzimas PKCα, βI, βII, γ, δ y ε . Al inhibir la PKC, la Bisindolylmaleimida I interrumpe la fosforilación de los objetivos descendentes, modulando así varios procesos celulares. También inhibe la glucógeno sintasa quinasa-3 (GSK-3) en lisados de adipocitos primarios e inmunoprecipitados de GSK-3β .
Safety and Hazards
Direcciones Futuras
Bisindolylmaleimides are widely recognised for their activity against protein kinases . They are also important precursors in the synthesis of the indolocarbazole compound class . Structural differences can be used to exploit new bioactivity and therefore it is imperative to discover new chemical entities to address new targets .
Análisis Bioquímico
Biochemical Properties
Bisindolylmaleimide I is known to interact with several enzymes and proteins. It acts as a competitive inhibitor for the ATP-binding site of PKC . It shows high selectivity for PKCα, β I, β II, γ, δ, and ε isozymes . It may inhibit protein kinase A at a much higher concentration .
Cellular Effects
Bisindolylmaleimide I has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting PKC, which plays a crucial role in cell signaling pathways . This inhibition can significantly reduce the activation of ERK1/2 and cell proliferation .
Molecular Mechanism
The molecular mechanism of action of Bisindolylmaleimide I involves its binding to the ATP-binding site of PKC, acting as a competitive inhibitor . This interaction inhibits the phosphorylation and activation of PKC, leading to reduced expression of PKC downstream target genes .
Temporal Effects in Laboratory Settings
The effects of Bisindolylmaleimide I change over time in laboratory settings. It is stable and does not degrade quickly, making it suitable for long-term studies
Métodos De Preparación
La Bisindolylmaleimida I se puede sintetizar a través de varios métodos. Una ruta sintética común implica el uso de N-bencil-protegido 2,3-dibromomaleimida en una mezcla de THF/tolueno para generar bisindolylmaleimida, que luego se convierte en su anhídrido maleico correspondiente . Otro método implica el uso de dibromomaleimida directamente en una reacción de Grignard, aunque este método produce un producto inferior . Los métodos de producción industrial suelen implicar rutas sintéticas similares, pero están optimizados para obtener mayores rendimientos y pureza.
Análisis De Reacciones Químicas
La Bisindolylmaleimida I se somete a diversas reacciones químicas, como oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de Bisindolylmaleimida I, mientras que las reacciones de sustitución pueden dar lugar a la formación de derivados de Bisindolylmaleimida sustituidos .
Comparación Con Compuestos Similares
La Bisindolylmaleimida I es estructuralmente similar a otros derivados de Bisindolylmaleimida, como la Bisindolylmaleimida IV. Ambos compuestos son potentes inhibidores de la proteína quinasa C (PKC), pero difieren en su selectividad y mecanismos de unión. La Bisindolylmaleimida I se dirige a la PKC activada y la estabiliza en la conformación activada, mientras que la Bisindolylmaleimida IV se dirige a la PKC inactiva y la estabiliza en la conformación inactiva . Otros compuestos similares incluyen enzastaurina, ruboxistaurina y tivantinib, que también contienen la estructura central de Bisindolylmaleimida .
Propiedades
IUPAC Name |
3-[1-[3-(dimethylamino)propyl]indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2/c1-28(2)12-7-13-29-15-19(17-9-4-6-11-21(17)29)23-22(24(30)27-25(23)31)18-14-26-20-10-5-3-8-16(18)20/h3-6,8-11,14-15,26H,7,12-13H2,1-2H3,(H,27,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGUOJYZJKLOLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157932 | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133052-90-1 | |
| Record name | 3-[1-[3-(Dimethylamino)propyl]-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133052-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133052901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide I | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03777 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bisindolylmaleimide I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GO-6850 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L79H6N0V6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bisindolylmaleimide I?
A1: Bisindolylmaleimide I acts as a competitive inhibitor of ATP at the ATP-binding site of PKC. [, , ] This binding prevents PKC from phosphorylating its downstream targets, effectively inhibiting its kinase activity. [, ]
Q2: Does Bisindolylmaleimide I show selectivity towards specific PKC isoforms?
A2: While initially considered a relatively selective inhibitor of PKC, research indicates that BIM I can also inhibit other kinases, including PKCδ and atypical PKCs, albeit with lower potency compared to classical PKCs. [, , , ]
Q3: How does inhibition of PKC by Bisindolylmaleimide I impact cellular processes?
A3: Inhibiting PKC with BIM I leads to a wide array of downstream effects depending on the cell type and specific PKC isoforms involved. These include:
- Reduced platelet activation and aggregation: BIM I inhibits agonist-induced platelet alpha-granule secretion by preventing PKC-mediated translocation of type II phosphatidylinositol 5-phosphate 4-kinase. [, ]
- Altered gene expression: BIM I significantly inhibits the expression of several adhesion-responsive genes in epithelial cells, suggesting PKC's role in regulating gene expression during cell adhesion. []
- Modulation of ion channel activity: BIM I can influence neuronal excitability by affecting K+ channel currents, particularly in cerebellar granule cells. [] It also affects Ca2+ influx in various cell types, impacting processes like smooth muscle contraction. [, ]
- Interference with viral entry: Bisindolylmaleimide I inhibits the entry of influenza virus ribonucleoproteins (vRNPs) into the nucleus, thus blocking viral replication. []
Q4: What is the molecular formula and weight of Bisindolylmaleimide I?
A4: Bisindolylmaleimide I has a molecular formula of C29H25N3O3 and a molecular weight of 475.54 g/mol.
Q5: Is there information available on the spectroscopic data of Bisindolylmaleimide I?
A5: While this specific research set does not provide detailed spectroscopic data for Bisindolylmaleimide I, it's recommended to consult chemical databases like PubChem or ChemSpider for comprehensive information.
Q6: Is there information on the material compatibility and stability of Bisindolylmaleimide I?
A6: The provided research primarily focuses on the biological activity of BIM I. Information regarding its compatibility with various materials or its stability under different conditions is not covered.
Q7: Are there specific formulation strategies mentioned to improve Bisindolylmaleimide I's stability or bioavailability?
A7: The research papers provided do not discuss specific formulation strategies for BIM I.
Q8: How do structural modifications of Bisindolylmaleimide I influence its activity and selectivity?
A8: While not extensively discussed in these papers, the presence of a cationic tail at an indole nitrogen appears to be important for Bisindolylmaleimide I's antagonist activity at the nicotinic cholinergic receptor. [] Further research is needed to fully elucidate the SAR of BIM I and its analogs.
Q9: Has resistance to Bisindolylmaleimide I been observed?
A9: The provided research does not delve into resistance mechanisms related to BIM I.
Q10: What is the known safety profile and toxicity data for Bisindolylmaleimide I?
A10: While these research papers do not specifically focus on toxicology, it's crucial to note that BIM I is primarily a research tool. Further studies are needed to assess its potential for therapeutic use and establish its comprehensive safety profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethane;(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10'-pentamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1684028.png)
